molecular formula C21H18N2O4 B6497959 (5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate CAS No. 946346-74-3

(5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

Cat. No. B6497959
CAS RN: 946346-74-3
M. Wt: 362.4 g/mol
InChI Key: LXTBNHGNSFSVBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step organic syntheses, and often requires specialized knowledge of chemistry .


Molecular Structure Analysis

Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and various spectroscopic properties. Computational methods can also be used to predict many of these properties .

Scientific Research Applications

(5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as proteases, and as a ligand in receptor binding assays. It has also been used to study the binding of drugs to their receptors and to investigate the mechanism of action of various drugs. In addition, this compound has been used in the study of protein-protein interactions and in the development of new drugs.

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is not fully understood. It is believed to act as a reversible inhibitor of enzymes and receptors by binding to the active site of the enzyme or receptor and thus preventing the binding of the substrate or ligand. This inhibition can be reversed by the addition of a competitive inhibitor or by the removal of this compound from the system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the activity of some enzymes, such as proteases, and to bind to certain receptors. It has also been shown to have an inhibitory effect on the activity of some proteins involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

(5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized from commercially available reagents. It is also relatively stable and can be stored for extended periods of time. However, it is not water soluble and must be dissolved in organic solvents for use in experiments.

Future Directions

The potential future directions for (5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate are numerous. It could be used to further investigate the mechanism of action of various drugs and to study the binding of drugs to their receptors. It could also be used to investigate the role of this compound in signal transduction pathways and to develop new drugs based on its structure. Finally, it could be used to study the interaction of proteins and to develop new inhibitors of enzymes and receptors.

Synthesis Methods

(5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can be synthesized from the reaction of 5-bromo-1-phenylpyrrolidine-3-carboxylic acid with phenyl isocyanate in dimethylformamide (DMF). The reaction is carried out at room temperature for 24 hours and yields a white crystalline solid. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be purified by recrystallization from ethanol.

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c24-20-11-16(13-23(20)18-9-5-2-6-10-18)21(25)26-14-17-12-19(27-22-17)15-7-3-1-4-8-15/h1-10,12,16H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTBNHGNSFSVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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